Metabolic Stability: Trifluoropyruvamide Core Resists Reductive Metabolism, Unlike Trifluoromethyl Ketones (Half-Life <15 min)
Trifluoromethylketone (TFMK)-based HDAC inhibitors are rapidly metabolized in vivo by carbonyl reductases (CBRs) with half‑lives of less than 15 min, which prevented their advancement as drug candidates [1]. In direct response to this failure, trifluoropyruvamides (TFPAs) were designed by inserting an amide carbonyl adjacent to the TFMK moiety. This structural modification stabilizes the hydrate form, and metabolic stability was confirmed using human liver microsomal S9 fraction assays [1]. The rescue from <15 min half‑life to a metabolically stable profile is a qualitative, not merely quantitative, improvement that enables in vivo pharmacology unattainable with simple TFMKs.
| Evidence Dimension | Metabolic half-life |
|---|---|
| Target Compound Data | Trifluoropyruvamide (TFPA) ZBG core: metabolically stable (confirmed by microsomal S9 fraction stability assay) |
| Comparator Or Baseline | Trifluoromethylketone (TFMK) ZBG core: half-life <15 min in vivo (rapid reduction by CBRs) |
| Quantified Difference | <15 min (TFMK) vs. metabolically stable (TFPA) |
| Conditions | In vivo carbonyl reductase metabolism; human liver microsomal S9 fraction stability assay |
Why This Matters
For any research group procuring a trifluoromethyl ketone-type zinc-binding group, the TFPA scaffold is the only variant that survives in vivo, directly determining whether HDAC inhibitor programs yield candidates with meaningful pharmacokinetics.
- [1] Banerjee R, Karaj E, Tillekeratne LMV, Taylor WR. Eur J Med Chem. 2022;244:114807. doi:10.1016/j.ejmech.2022.114807. View Source
